(1S,2S,3R,5S)-3-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
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Description
The compound “(1S,2S,3R,5S)-3-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol” is a chemical substance with the CAS Number: 1402150-32-6 . It has a molecular weight of 378.88 . This compound is an impurity of Ticagrelor (T437700), which is an anticoagulant used in the treatment of acute coronary syndromes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23ClN4O4S/c1-2-5-24-14-18-12 (15)9 (16)13 (19-14)17-7-6-8 (23-4-3-20)11 (22)10 (7)21/h7-8,10-11,20-22H,2-6,16H2,1H3, (H,17,18,19)/t7-,8+,10+,11-/m1/s1
. This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 615.2±55.0 °C, and its predicted density is 1.47±0.1 g/cm3 . Its pKa value is predicted to be 13.66±0.70 .
Scientific Research Applications
Structural Characterization and Synthesis
Research has identified and characterized similar compounds, focusing on their synthesis, structural analysis, and potential impurities in pharmaceutical contexts. For example, Kumar et al. (2016) detailed the identification, isolation, and structural characterization of process-related impurities in ticagrelor, a compound structurally related to the query compound, using advanced analytical techniques such as HPLC, LC/ESI-MS(n), NMR, and IR, highlighting the importance of rigorous analytical methods in pharmaceutical chemistry (Kumar et al., 2016).
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted on compounds with structural similarities, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Teng et al. (2010) investigated the pharmacokinetics, metabolism, and excretion of ticagrelor in healthy subjects, revealing the compound's rapid absorption and major metabolic pathways, which could serve as a reference for studying similar compounds (Teng et al., 2010).
Metabolic Pathway Exploration
Exploring the metabolic pathways of similar compounds can inform potential therapeutic applications and safety profiles. Studies on the glucuronidation of structurally related compounds in different species suggest species-specific metabolic pathways, which could impact the selection of appropriate models for pharmacokinetics and safety studies (Martin et al., 2006).
Chemical Synthesis
The development of synthetic methodologies for related compounds underscores the importance of efficient, scalable chemical synthesis routes in the production of pharmaceutical agents. Research on the synthesis of novel anticoagulant ticagrelor demonstrates the application of such methodologies in creating clinically relevant drugs (Miao Shi-fen, 2015).
properties
IUPAC Name |
(1S,2S,3R,5S)-3-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClN4O4S/c1-2-5-24-14-18-12(15)9(16)13(19-14)17-7-6-8(23-4-3-20)11(22)10(7)21/h7-8,10-11,20-22H,2-6,16H2,1H3,(H,17,18,19)/t7-,8+,10+,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBZSJJCDADJP-YKDSUIRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C(C2O)O)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,3R,5S)-3-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
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